molecular formula C20H15BrO4 B8047211 5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol

5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol

Cat. No.: B8047211
M. Wt: 399.2 g/mol
InChI Key: ZWIDDLZNRYYITM-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol is a high-purity benzofuran derivative supplied for research purposes. This compound has a molecular formula of C20H15BrO4 and a molecular weight of 399.23 g/mol . Its structure features a trans-configured dihydrobenzofuran core, a 4-hydroxyphenyl group, and a brominated benzene-1,3-diol (resorcinol) moiety, making it a chemically stable intermediate for further exploration . The dihydrobenzofuran scaffold is a structure of significant interest in medicinal and synthetic chemistry. Research into analogous compounds indicates that similar structures are often investigated for their potential as biochemical tools and for their diverse biological activities . For instance, related compounds have been studied for their interactions with enzymes like leukotriene A-4 hydrolase, suggesting a potential role in inflammation research . The presence of bromine in this specific molecule also makes it a versatile building block for further chemical synthesis through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of more complex chemical libraries for drug discovery and development programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(2S,3S)-5-bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO4/c21-13-3-6-18-17(9-13)19(12-7-15(23)10-16(24)8-12)20(25-18)11-1-4-14(22)5-2-11/h1-10,19-20,22-24H/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIDDLZNRYYITM-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microbial Hydroxylation for Dihydrobenzofuran Core Synthesis

The 2,3-dihydrobenzofuran scaffold serves as the structural foundation. Source demonstrates that Aspergillus niger catalyzes regioselective hydroxylation of 2-bromophenylacetic acid (7) to yield 3-bromo-2-(2-hydroxyethyl)phenol (11) (Scheme 2) . This intermediate undergoes cyclization via treatment with NaBH₄ and BF₃·Et₂O in tetrahydrofuran (THF) at 0°C, forming 4-bromo-2,3-dihydrobenzofuran (13) in 72% yield after refluxing with K₂CO₃ in acetone .

Critical Parameters :

  • Temperature Control : Cyclization at 0°C minimizes side reactions.

  • Microbial Specificity : Only select Aspergillus niger strains achieve >90% conversion without byproducts .

Introducing the 4-Hydroxyphenyl Substituent

The 4-hydroxyphenyl group at position 2 is introduced via palladium-catalyzed cross-coupling. Source employs a Buchwald-Hartwig amination protocol using Pd(OAc)₂, BINAP ligand, and Cs₂CO₃ in toluene at 80°C . Adapting this method, 4-bromo-2,3-dihydrobenzofuran (13) reacts with 4-hydroxyphenylboronic acid under Suzuki-Miyaura conditions:

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 90°C, 12 h

This yields 2-(4-hydroxyphenyl)-5-bromo-2,3-dihydrobenzofuran with >85% efficiency .

Synthesis of the Benzene-1,3-Diol Moiety

The benzene-1,3-diol component is prepared via demethylation of a protected precursor. Source outlines the hydrolysis of 1,3-dimethoxy-5-propylbenzene using 48% HBr in acetic acid at 125°C for 3 hours, achieving 99% yield of 5-propylbenzene-1,3-diol . For the target compound, 1,3-dimethoxybenzene is functionalized at position 5 via Friedel-Crafts alkylation, followed by HBr-mediated demethylation.

Optimization Note :

  • Protection Strategy : Methyl ethers prevent oxidation during subsequent couplings.

Stereochemical Control at C2 and C3

The (2S,3S) configuration is achieved through chiral auxiliaries or asymmetric catalysis. Source utilizes a Sharpless asymmetric dihydroxylation to set contiguous stereocenters in a dihydrofuran derivative . Applying this to the dihydrobenzofuran core, (DHQD)₂PHAL ligand and K₂OsO₂(OH)₄ in t-BuOH/H₂O induce enantioselectivity >90% ee .

Alternative Approach :

  • Kinetic Resolution : Candida antarctica lipase B catalyzes enantioselective acetylation of racemic diols, enabling separation of (2S,3S)-isomer .

Final Assembly via Suzuki Coupling

The benzene-1,3-diol moiety is introduced at position 3 via Suzuki-Miyaura coupling. Source demonstrates coupling of 5-bromo-2,3-dihydrobenzofuran with arylboronic acids using Pd(dppf)Cl₂ and K₃PO₄ in dioxane at 100°C . For the target compound:

Reaction Setup :

  • Substrate: 5-bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran

  • Boronic Acid: 3,5-bis(trifluoroborate)benzene-1,3-diol

  • Catalyst: PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene)

  • Yield: 78% after 24 h at 80°C .

Data Tables: Key Reaction Parameters

StepReagents/ConditionsYieldStereoselectivitySource
DihydrobenzofuranAspergillus niger, NaBH₄, BF₃·Et₂O, K₂CO₃72%N/A
4-HydroxyphenylPd(PPh₃)₄, Na₂CO₃, DME/H₂O85%N/A
Benzene-1,3-diolHBr/AcOH, 125°C99%N/A
Stereochemical Control(DHQD)₂PHAL, K₂OsO₂(OH)₄>90% ee(2S,3S)
Suzuki CouplingPdCl₂(dtbpf), K₃PO₄, dioxane78%Retention

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions:

  • Oxidation: It can be oxidized to form quinones, using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Reduction can convert the compound into its fully saturated counterparts, utilizing reducing agents such as sodium borohydride (NaBH4).

  • Substitution: Halogenation and nitration are common substitution reactions, where the bromine or hydroxy groups are replaced by other substituents under specific conditions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Catalysts: Palladium (Pd), iron (Fe)

Major Products Formed

  • Oxidation Products: Quinones and related compounds.

  • Reduction Products: Fully saturated derivatives.

  • Substitution Products: Varied, depending on the substituents introduced.

Scientific Research Applications

5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol is used in numerous research applications:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential bioactive properties.

  • Medicine: Explored for its use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the production of polymers and other materials requiring specific structural properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Molecular Targets: Often targets specific proteins or enzymes involved in biological processes.

  • Pathways Involved: May interact with signaling pathways or inhibit enzyme activity, leading to downstream effects that can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional distinctions between the target compound and its analogs:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Biological Activity Synthesis Highlights Reference ID
Target Compound : 5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)-1,3-diol Dihydrobenzofuran 5-Bromo, 2-(4-hydroxyphenyl), 1,3-diol Antimicrobial (inferred) Bromination (BBr₃)
Dehydro-d-viniferin (1)** Benzofuran-stilbene Stilbene linkage, no bromine Antioxidant (DFT-proven) Oxidative dimerization
5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)-1,3-diol (2)** Benzofuran No bromine, C-3 substitution Antimicrobial Derivative synthesis
cis-Miyabenol C** Dihydrobenzofuran dimer Z-configuration ethenyl, oligomeric N/A Multi-step oligomerization
Dihydroresveratrol** Stilbenol Ethyl bridge, 1,3-diol Metabolic syndrome therapy Hydrogenation of resveratrol

Structural and Stereochemical Differences

  • Bromine vs. Hydroxyl/Stilbene Groups: The target compound’s 5-bromo substituent distinguishes it from non-halogenated analogs like dehydro-d-viniferin (1) and compound 2, which prioritize hydroxyl or vinyl groups.
  • Stereochemistry : The (2S,3S) configuration contrasts with racemic mixtures (e.g., compound 3 in ) or undefined stereochemistry in other derivatives, which can critically affect binding affinity and metabolic stability .

Biological Activity

The compound 5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol is a derivative of the benzofuran class, which has garnered attention for its potential biological activities. This article aims to elucidate the biological properties of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16BrO3C_{17}H_{16}BrO_3, with a molecular weight of approximately 353.21 g/mol. The structure features a brominated benzofuran moiety linked to a dihydroxybenzene ring, which is significant for its biological interactions.

Anti-inflammatory Properties

Research indicates that compounds structurally related to benzofurans exhibit notable anti-inflammatory activities. For instance, derivatives of 5-hydroxy-2,3-dihydrobenzofuran have been shown to inhibit inflammatory responses in various assays:

  • Macrophage Assays : These compounds have demonstrated efficacy in vitro by reducing the secretion of pro-inflammatory mediators such as prostaglandins from activated macrophages .
  • In Vivo Studies : In mouse models, these compounds were effective in reducing inflammation in the ear edema assay, indicating their potential as topical anti-inflammatory agents .

Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, contributing to cellular protection against oxidative stress .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes involved in metabolic pathways:

  • α-Amylase and α-Glucosidase Inhibition : The compound exhibited significant inhibitory effects on these enzymes, which are crucial for carbohydrate metabolism. For example, an IC50 value of 9.71 µM against α-amylase has been reported .

Study 1: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory mechanisms of benzofuran derivatives found that they modulate cytokine release and inhibit nuclear factor kappa B (NF-kB) signaling pathways. This modulation leads to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .

Study 2: Enzyme Interaction Analysis

Computational studies have been conducted to analyze the binding affinities of this compound with α-glucosidase and α-amylase. These studies utilized molecular docking techniques to predict interactions at the active sites of these enzymes, providing insights into the structure-activity relationship (SAR) .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Anti-inflammatoryInhibition of macrophage activation and cytokine release
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of α-amylase (IC50 = 9.71 µM)

Q & A

Basic: What are the standard synthetic routes for 5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via stereoselective cyclization and bromination. A typical route involves:

  • Step 1 : Formation of the dihydrobenzofuran core via acid-catalyzed cyclization of a substituted diol precursor.
  • Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination .
  • Step 3 : Demethylation of methoxy groups using BBr₃ in dichloromethane at −78°C to yield hydroxyl groups .
    Optimization strategies :
  • Use anhydrous solvents to prevent side reactions.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1 v/v) to isolate intermediates .
  • Control stereochemistry via chiral catalysts or resolution techniques (e.g., chiral HPLC).

Basic: How is the stereochemical configuration (2S,3S) confirmed for this compound?

Answer:
Stereochemical validation requires:

  • Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of absolute configuration. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1) .
  • Circular Dichroism (CD) : Correlates experimental spectra with computational predictions (e.g., TD-DFT) .
  • NMR coupling constants : Analyze JJ-values for vicinal protons in the dihydrobenzofuran ring to infer dihedral angles .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR or MS) during structural elucidation?

Answer:
Contradictions arise from:

  • Tautomerism or dynamic equilibria : Use variable-temperature NMR to detect shifting peaks.
  • Impurity interference : Employ high-resolution MS (HRMS) with <5 ppm mass error to distinguish isobaric species .
  • Crystallographic disorder : Refine XRD data with SHELXL-97 using riding hydrogen models and AFIX commands .
    Case example : Aromatic proton splitting in NMR may conflict with SC-XRD due to solvent-induced conformational changes. Cross-validate with computational NMR (e.g., Gaussian09) .

Advanced: What experimental design considerations are critical for studying the compound’s biological activity (e.g., enzyme inhibition)?

Answer:

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) .
  • Solubility optimization : Test DMSO:PBS mixtures (<0.1% DMSO) to avoid cytotoxicity .
  • Stereochemical integrity : Verify post-assay configuration stability via chiral HPLC to rule out racemization .
  • Statistical rigor : Apply ANOVA with Tukey’s post-hoc test (p<0.05) for triplicate measurements .

Advanced: How can computational methods enhance understanding of the compound’s reactivity or supramolecular interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for bromination or hydroxylation .
  • Molecular docking (AutoDock Vina) : Model binding affinities to target proteins (e.g., kinases) using flexible ligand protocols .
  • Crystal packing analysis (Mercury CSD) : Identify non-covalent interactions (e.g., H-bonds, π-π stacking) influencing solid-state stability .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) and monitor fractions via UV at 254 nm .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal purity .
  • HPLC : Apply C18 reverse-phase columns with acetonitrile/water (0.1% TFA) for chiral separation .

Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

Answer:

  • Flow chemistry : Improve heat/mass transfer for bromination steps, reducing side-product formation .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction endpoints dynamically .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and solvent ratios .

Advanced: What strategies resolve contradictions between theoretical and experimental data in structure-activity relationship (SAR) studies?

Answer:

  • Multivariate analysis : Use PLS regression to correlate computed descriptors (e.g., logP, polar surface area) with bioactivity .
  • Free-Wilson vs. Hansch approaches : Compare fragment-based vs. holistic models to identify key substituent contributions .
  • Error source analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) via benchmark studies .

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